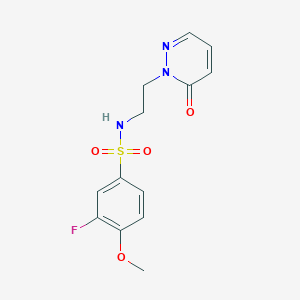

3-fluoro-4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O4S/c1-21-12-5-4-10(9-11(12)14)22(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMQOHNNWQYNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Fluoro-4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-fluoro-4-methoxy-N-[2-(6-oxopyridazin-1(6H)-yl)ethyl]benzenesulfonamide , with a molecular formula of and a molecular weight of 327.33 g/mol . The unique structure includes a pyridazinone moiety and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-4-methoxy-N-[2-(6-oxopyridazin-1(6H)-yl)ethyl]benzenesulfonamide |

| Molecular Formula | C13H14FN3O4S |

| Molecular Weight | 327.33 g/mol |

| CAS Number | 1049551-09-8 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones under acidic conditions.

- Introduction of Fluoro and Methoxy Groups : Achieved using electrophilic fluorinating agents and methoxylation reagents.

- Sulfonamide Formation : Reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes essential for bacterial growth, particularly dihydropteroate synthase. The sulfonamide group mimics para-aminobenzoic acid (PABA), blocking folic acid synthesis necessary for DNA replication and cell division in bacteria.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The compound under discussion may function similarly to established sulfonamides like sulfamethoxazole, which is known for its effectiveness against various bacterial infections. In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with pyridazinone cores. The results indicated that these compounds could effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

Case Study 2: Anti-Cancer Potential

In a separate investigation focusing on pyridazinone derivatives, researchers found that certain compounds exhibited significant anti-proliferative effects against various cancer cell lines. This suggests that the compound may warrant further exploration in cancer therapeutics .

Aplicaciones Científicas De Investigación

Antibacterial Properties

The sulfonamide group in this compound is known to mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This inhibition leads to bacterial growth suppression, making it a candidate for developing new antibacterial agents.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance:

- In vitro Studies : Related compounds have shown low micromolar GI50 values against various cancer cell lines, including MDA-MB-468 and HT29, indicating potent growth inhibition.

- Mechanism of Action : The compound may inhibit protein kinases involved in cell signaling pathways, leading to reduced tumor proliferation.

Case Studies

-

Study on Antitumor Efficacy :

- Researchers synthesized derivatives of this compound and tested them against multiple cancer cell lines. The results demonstrated that certain derivatives had enhanced potency compared to traditional treatments.

-

Protein Kinase Inhibition Research :

- A study focused on the interaction of similar compounds with protein kinases revealed that these compounds could effectively inhibit key signaling pathways implicated in cancer progression.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Linker Flexibility : The ethyl group in the target compound may improve binding adaptability compared to rigid benzyl linkers in 5a–c .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 5b, cyano in 5c) increase polarity, whereas the target’s methoxy group enhances lipophilicity relative to unsubstituted benzyloxy (5a) .

- Synthetic Yields : Benzyloxy derivatives (5a–c) exhibit high yields (90–91%), suggesting robust synthetic routes. The target compound’s synthesis may require optimization due to the ethyl linker’s steric demands .

Physicochemical and Spectral Comparisons

NMR and HRMS Data

- 5b () :

- 5c () :

- Target Compound :

- Expected ¹H NMR : Peaks for ethyl linker (~δ 3.5–4.0) and methoxy (~δ 3.8). Fluorine may cause splitting in aromatic signals.

Lipophilicity and Bioavailability

- The target’s methoxy group (logP ~1.5–2.0) balances lipophilicity better than 5b’s nitro group (logP ~0.5) or 5c’s cyano group (logP ~1.0).

Pharmacological Implications (Theoretical)

While pharmacological data for the target compound is unavailable, insights can be inferred from analogs:

- 5a–c (): Sulfonamide-pyridazinones are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capacity.

- 7a () : Methylthio derivatives exhibit activity at formyl peptide receptors, suggesting the target’s methoxy group may alter receptor selectivity .

- Fluorine’s Role : The 3-fluoro substituent in the target compound may improve metabolic stability and binding affinity via hydrophobic interactions .

Q & A

(Basic) What synthetic methodologies are employed for the preparation of 3-fluoro-4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation : The pyridazinone ring is synthesized via cyclization reactions, often using substituted hydrazines and diketones under reflux conditions .

Sulfonamide Coupling : Reacting 2-(6-oxopyridazin-1(6H)-yl)ethylamine with 3-fluoro-4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Purification : Column chromatography (e.g., DCM-MeOH gradients) or recrystallization isolates the final product. Yields vary based on substituent reactivity and reaction optimization .

(Advanced) How can conflicting NMR data for pyridazinone derivatives be resolved during structural elucidation?

Answer:

Discrepancies in proton assignments (e.g., pyridazinone ring vs. benzenesulfonamide protons) can be addressed via:

- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbon environments to resolve overlapping signals .

- X-ray Crystallography : Provides definitive bond lengths and angles, as demonstrated for ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate .

- Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts, cross-validating experimental data .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Identifies substituents (e.g., methoxy δ ~3.8 ppm, pyridazinone protons δ ~6.5–8.0 ppm) and confirms coupling .

- HRMS : Validates molecular formula (e.g., [M+Na]+ ion for C₁₄H₁₄FN₃O₄S) .

- IR Spectroscopy : Detects key functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹) .

(Advanced) What strategies optimize the sulfonamide coupling reaction yield?

Answer:

- Base Selection : NaH in THF at 0°C improved yields (99.9%) for analogous acetamide derivatives compared to K₂CO₃ .

- Solvent Effects : DMF enhances solubility of sulfonyl chlorides, while THF may reduce side reactions .

- Temperature Control : Slow addition of reagents at low temperatures minimizes decomposition .

(Advanced) How can researchers confirm multi-target inhibitory activity (e.g., COX-2, 5-LOX) for this compound?

Answer:

- Enzyme Inhibition Assays :

- Molecular Docking : Tools like AutoDock Vina predict binding poses to active sites, validated by IC₅₀ values .

- Selectivity Profiling : Compare activity against off-target enzymes (e.g., carbonic anhydrase) .

(Basic) What are the common impurities observed during synthesis, and how are they mitigated?

Answer:

- Unreacted Sulfonyl Chloride : Detected via TLC (Rf ~0.7 in ethyl acetate/hexane). Remove by aqueous washes .

- Pyridazinone Byproducts : Column chromatography (gradient elution) separates regioisomers .

- Oxidation Products : Use inert atmospheres (N₂/Ar) to prevent sulfonamide degradation .

(Advanced) How does the electronic nature of substituents influence biological activity?

Answer:

- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .

- Fluorine Atom : Withdraws electron density, stabilizing sulfonamide-enzyme interactions (e.g., hydrogen bonding with COX-2) .

- Pyridazinone Ring : Acts as a hydrogen-bond acceptor, improving affinity for enzyme active sites .

(Basic) What chromatographic methods are effective for purifying this compound?

Answer:

- Normal-Phase HPLC : Silica columns with DCM-MeOH gradients (95:5 to 80:20) resolve sulfonamide derivatives .

- Reverse-Phase HPLC : C18 columns with acetonitrile-water (0.1% TFA) for high-purity isolation (>95%) .

(Advanced) How can in vitro metabolic stability be assessed for this compound?

Answer:

- Microsomal Incubations : Liver microsomes (human/rat) with NADPH, monitoring parent compound depletion via LC-MS .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify potential drug-drug interactions .

(Advanced) What computational tools aid in predicting pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.